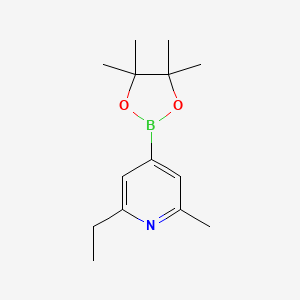
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-ethyl-6-methylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to a borane derivative.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nature of the nucleophile.
科学研究应用
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism by which 2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are typically the organic substrates and the catalytic cycle of the palladium catalyst.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with a similar boronic ester group.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: A pyrazole derivative with a boronic ester group.
Uniqueness
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethyl and methyl groups on the pyridine ring can also affect its steric and electronic properties, making it a versatile reagent in organic synthesis.
生物活性
2-Ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It has a molecular formula of C17H24BN3O4 and a molecular weight of 345.21 g/mol. The structure incorporates a pyridine ring substituted with a dioxaborolane moiety, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with dioxaborolane groups often exhibit unique biological activities due to their ability to interact with various biological targets. These interactions can include:
- Enzyme Inhibition : Dioxaborolanes can act as inhibitors of specific enzymes, impacting metabolic pathways.
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against certain pathogens.
Biological Assays and Findings
Several studies have assessed the biological activity of this compound through various assays:
- Enzyme Inhibition Assays :
- Antioxidant Activity :
- Antimicrobial Tests :
Case Study 1: GSK-3β Inhibition
In a study focused on GSK-3β inhibition, the compound was shown to have an IC50 value of approximately 8 nM. This suggests that it could be a potent candidate for further development in treating diseases where GSK-3β plays a critical role, such as Alzheimer's disease and diabetes .
Case Study 2: Antioxidant Efficacy
Another investigation highlighted the antioxidant capabilities of the compound using cellular models. The results indicated that treatment with the compound significantly reduced oxidative stress markers in cultured cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H24BN3O4 |
| Molecular Weight | 345.21 g/mol |
| GSK-3β IC50 | 8 nM |
| Antioxidant Activity (DPPH) | Significant reduction |
| Antimicrobial Activity (MIC) | Varies by strain |
属性
分子式 |
C14H22BNO2 |
|---|---|
分子量 |
247.14 g/mol |
IUPAC 名称 |
2-ethyl-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H22BNO2/c1-7-12-9-11(8-10(2)16-12)15-17-13(3,4)14(5,6)18-15/h8-9H,7H2,1-6H3 |
InChI 键 |
NKRYPHIQSXIWAF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















